

Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate IUPAC name

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Compound of Interest

Compound Name: *Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate*

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An In-depth Technical Guide: **Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate**: A Versatile Intermediate in Chemoselective Synthesis

Abstract

This technical guide provides a comprehensive overview of **Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate**, a key synthetic intermediate known more commonly in the field as N-Cbz-glycine Weinreb amide. We will dissect its structural features, delineate its critical role in modern organic synthesis, and provide field-proven protocols for its preparation and application. The core utility of this molecule lies in its Weinreb amide moiety, which enables the highly controlled synthesis of ketones and aldehydes from a carboxylic acid precursor by preventing the common issue of over-addition by organometallic reagents. This guide will explore the underlying mechanism of this unique reactivity, detail its synthesis, and showcase its application as a precursor to valuable α -amino ketone building blocks essential for pharmaceutical and drug development research.

Compound Identification and Physicochemical Properties

The systematic IUPAC name for this compound is benzyl N-[2-(methoxy(methyl)amino)-2-oxoethyl]carbamate.^{[1][2]} However, it is overwhelmingly referred to in literature and practice by

its semi-systematic name, N-Cbz-glycine Weinreb amide, which highlights its origin from the amino acid glycine, the presence of a benzyloxycarbonyl (Cbz) protecting group, and the functionally critical N-methoxy-N-methylamide (Weinreb amide) group.

Structure:



Table 1: Compound Identifiers and Properties

Property	Value	Reference(s)
IUPAC Name	benzyl N-[2-(methoxy(methyl)amino)-2-oxoethyl]carbamate	[1] [2]
Common Name	N-Cbz-glycine Weinreb amide	[3]
CAS Number	121505-94-0	
Molecular Formula	C ₁₂ H ₁₆ N ₂ O ₄	
Molecular Weight	268.27 g/mol	Calculated
Physical Form	Solid	
Typical Purity	≥95%	
Storage Temperature	Ambient	

The Weinreb Amide: A Foundation of Controlled Acylation

The defining feature of the title compound is the N-methoxy-N-methylamide, a functional group first reported by Steven M. Weinreb and Steven Nahm in 1981.[4] This "Weinreb amide" has become an indispensable tool for the synthesis of ketones and aldehydes.[5]

The Challenge of Over-Addition

A fundamental challenge in organic synthesis is the addition of highly nucleophilic organometallic reagents (e.g., Grignard or organolithium reagents) to carboxylic acid derivatives like esters or acid chlorides. The initial addition forms a ketone. However, this ketone is often more reactive than the starting material, leading to a second, undesired nucleophilic attack ("over-addition") that yields a tertiary alcohol.[5]

The Weinreb Mechanism: Chelation-Stabilized Intermediate

The Weinreb amide elegantly circumvents the over-addition problem. Upon nucleophilic attack by an organometallic reagent, a tetrahedral intermediate is formed. The genius of the Weinreb amide lies in the ability of the N-methoxy oxygen to chelate the metal cation (e.g., Mg^{2+} or Li^+) with the carbonyl oxygen. This forms a stable five-membered cyclic intermediate.[4][6] This chelated species is stable at low temperatures and does not collapse to a ketone until an acidic aqueous workup is performed.[4][5] By the time the ketone is liberated, no unreacted organometallic reagent remains, thus preventing over-addition.

Figure 1: Mechanism of the Weinreb ketone synthesis.

Recommended Synthesis Protocol

The preparation of N-Cbz-glycine Weinreb amide is reliably achieved by coupling N-Cbz-glycine with N,O-dimethylhydroxylamine. The use of 1,1'-Carbonyldiimidazole (CDI) as a coupling agent provides a high-yielding and straightforward procedure that avoids the need to first convert the carboxylic acid to a more reactive acid chloride.[3]

Materials and Reagents

- N-Benzylloxycarbonylglycine (N-Cbz-Gly-OH)
- 1,1'-Carbonyldiimidazole (CDI)

- N,O-Dimethylhydroxylamine hydrochloride
- N-Methylmorpholine (NMM)
- Tetrahydrofuran (THF), anhydrous
- Dichloromethane (DCM), anhydrous

Step-by-Step Methodology

- Neutralization: In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add one equivalent of N-methylmorpholine (NMM) dropwise to neutralize the hydrochloride salt, forming the free amine.
- Activation: In the main reaction flask, dissolve N-Cbz-glycine in anhydrous THF and cool to 0 °C. Add one equivalent of CDI portion-wise. Stir the solution at 0 °C for approximately 15-20 minutes to form the active acylimidazolide intermediate.
- Coupling: Add the neutralized N,O-dimethylhydroxylamine solution (from Step 1) to the activated N-Cbz-glycine solution (from Step 2).
- Reaction: Allow the reaction mixture to warm to room temperature and stir until completion. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
- Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with a mild acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
- Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product. Purification can be performed via silica gel chromatography if necessary, though this protocol often yields a product of sufficient purity for subsequent steps.[3]

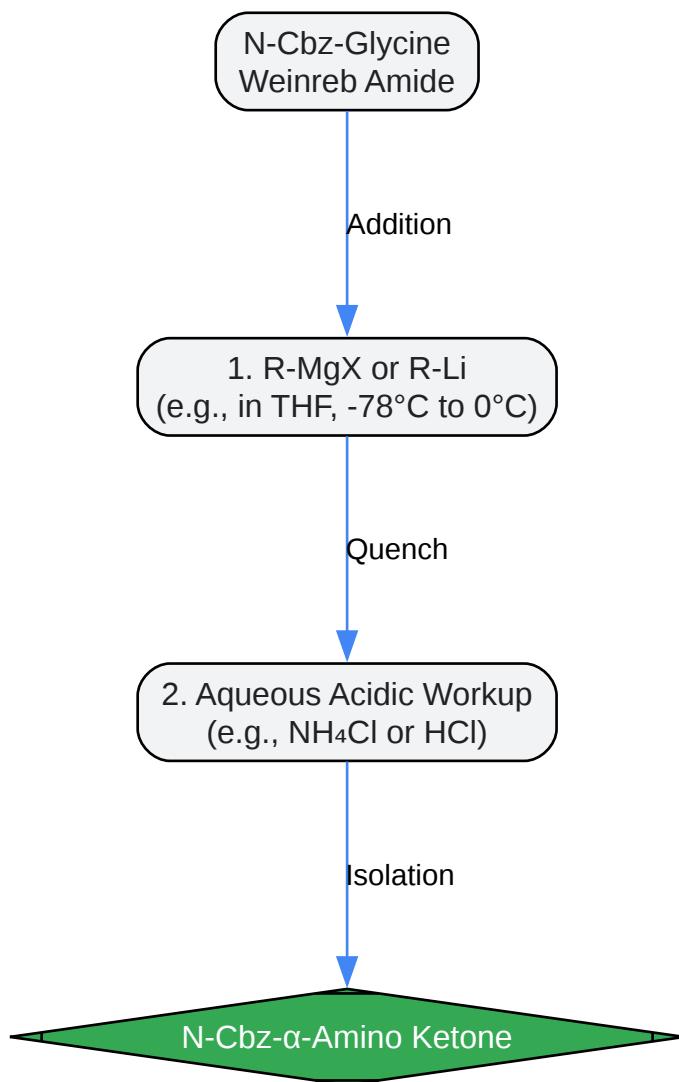
Figure 2: Workflow for the synthesis of N-Cbz-glycine Weinreb amide.

Core Applications in Drug Development and Peptide Chemistry

The primary value of N-Cbz-glycine Weinreb amide is its role as a stable, isolable precursor to α -amino aldehydes and ketones, which are critical building blocks for many pharmaceuticals.^[3]

Synthesis of N-Cbz-Protected α -Amino Ketones

The reaction of N-Cbz-glycine Weinreb amide with one equivalent of a Grignard reagent (R-MgBr) or an organolithium reagent (R-Li), followed by an acidic workup, cleanly provides the corresponding N-Cbz-protected α -amino ketone in high yield.^[3] These ketones are versatile intermediates used in the synthesis of peptidomimetics, enzyme inhibitors, and other complex molecular targets.



[Click to download full resolution via product page](#)Figure 3: General workflow for α -amino ketone synthesis.

Synthesis of N-Cbz-Protected α -Amino Aldehydes

Controlled reduction of the Weinreb amide can be achieved using mild hydride reducing agents. For instance, treatment with lithium aluminum hydride (LiAlH_4) at low temperatures selectively reduces the amide to the corresponding N-Cbz-glycinal (an α -amino aldehyde) without affecting the Cbz protecting group.^[4] These aldehydes are highly valuable for reductive amination reactions and as electrophilic probes in chemical biology.

Advanced Utility

Recent research has expanded the utility of the Weinreb amide beyond its classical role. The amide functionality has been shown to act as an effective directing group in transition metal-catalyzed C-H functionalization reactions, enabling the modification of otherwise unreactive C-H bonds at specific locations within a molecule.^[6] This emerging application further cements the Weinreb amide as a privileged and versatile functional group in modern synthesis.

Conclusion

Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate, or N-Cbz-glycine Weinreb amide, is far more than a simple protected amino acid derivative. It is a sophisticated chemical tool that provides chemists with a reliable and high-fidelity method for carbon-carbon bond formation. Its ability to generate ketones and aldehydes cleanly by preventing over-addition makes it an invaluable intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug discovery. The straightforward synthesis and robust reactivity profile ensure that it will remain a staple in the synthetic chemist's toolbox for years to come.

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